molecular formula C24H27NO5 B2566167 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 859669-52-6

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No. B2566167
CAS RN: 859669-52-6
M. Wt: 409.482
InChI Key: MYIMGZYQIHKRPP-UHFFFAOYSA-N
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Description

This compound is a derivative of chromenone, which is a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The molecule also contains a 4-methylpiperidin-1-yl)methyl group and a 2,4-dimethoxyphenyl group attached to the chromenone core.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The Suzuki–Miyaura cross-coupling reaction could potentially be involved in its synthesis .

Scientific Research Applications

Crystal Structure and Chemical Properties

  • The crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a compound similar in structure to the requested chromene, was determined to crystallize in the monoclinic system. This study highlights the intra-molecular hydrogen bonding characteristics which are crucial for understanding the chemical behavior and interaction potentials of such compounds (Manolov, Ströbele, & Meyer, 2008).

Biological Activities

  • A study focused on the synthesis, spectroscopy, and electrochemistry of new 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One compounds, revealing potential antibacterial and antioxidant activities. The compounds demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with one variant showing enhanced antioxidant capacity over trolox, highlighting the therapeutic potential of chromene derivatives in treating bacterial infections and oxidative stress (Al-ayed, 2011).

Antioxidant Properties

  • Novel chromone and xanthone derivatives were synthesized and evaluated for their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study found several compounds with significant scavenging effects, suggesting that hydroxylated chromones and xanthones could serve as effective antioxidants. This research indicates the potential of chromene derivatives in developing new antioxidants to mitigate oxidative stress-related conditions (Proença et al., 2016).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of Ni(II) and Zn(II) complexes derived from 3-formyl chromone Schiff bases were studied, revealing pronounced activity against bacterial and fungal strains, as well as antioxidant and nematicidal activities. This research underscores the versatility of chromene-based compounds in synthesizing metal complexes with potential applications in antimicrobial and antioxidant therapies (Kavitha & Reddy, 2014).

Photochromic Properties

  • A study on the photochromism of chromene crystals demonstrated a new property of chromenes, where certain compounds exhibited crystalline state photochromism. This unique characteristic suggests applications in developing materials with light-responsive properties, potentially useful in optical storage and photo-switching devices (Hobley et al., 2000).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)7-4-16-12-19(24(27)30-23(16)20)18-6-5-17(28-2)13-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMGZYQIHKRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

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